molecular formula C24H29N B15469808 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- CAS No. 51772-35-1

1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-

Cat. No.: B15469808
CAS No.: 51772-35-1
M. Wt: 331.5 g/mol
InChI Key: SNWVRVDHQRBBFG-UHFFFAOYSA-N
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Description

1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- (CAS: 15761-38-3; alternative identifiers: 4572-51-4, 68938-84-1 for its polymer) is a substituted aromatic amine featuring a naphthalene backbone linked to a phenyl group modified with a 1,1,3,3-tetramethylbutyl (tert-octyl) substituent . This compound is frequently utilized as an antioxidant in rubber and polymer industries due to its ability to inhibit oxidative degradation . Its polymeric form, 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]-, polymer with 4-octyl-N-(4-octylphenyl)benzenamine (CAS: 68938-84-1), exhibits enhanced thermal stability, with a boiling point of 280°C and a density of 0.98 g/cm³ at 20°C .

Properties

CAS No.

51772-35-1

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N-phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine

InChI

InChI=1S/C24H29N/c1-23(2,3)18-24(4,5)25(20-14-7-6-8-15-20)22-17-11-13-19-12-9-10-16-21(19)22/h6-17H,18H2,1-5H3

InChI Key

SNWVRVDHQRBBFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

physical_description

Liquid

Origin of Product

United States

Biological Activity

1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- (CAS Number: 51772-35-1) is a chemical compound with significant biological activity. This compound is part of the naphthalene family and is characterized by its unique structure which includes a bulky tetramethylbutyl group attached to a phenyl ring. Understanding its biological activity is crucial for its application in various fields such as pharmaceuticals and environmental science.

  • Molecular Formula : C24H29N
  • Molecular Weight : 331.49 g/mol
  • Density : 1.09 g/cm³ at 20°C
  • Water Solubility : 1.7 μg/L at 20°C .

Biological Activity Overview

The biological activity of 1-Naphthalenamine, N-[(1,1,3,3-tetramethylbutyl)phenyl]- can be categorized into several areas:

1. Enzyme Inhibition

Research indicates that naphthalene derivatives can act as inhibitors for various enzymes. For instance, studies on related compounds like naphthols have shown that they inhibit tyrosinase activity, which is crucial in melanin biosynthesis in animals and plants. The structural similarity suggests that 1-Naphthalenamine may exhibit similar inhibitory effects .

2. Toxicological Profile

The safety data for this compound indicates potential hazards to aquatic life due to its chronic toxicity . The Environmental Protection Agency (EPA) has classified it under substances that may pose risks to the environment.

Case Studies

Several case studies have explored the biological implications of naphthalene derivatives:

Case Study 1: Inhibition of Tyrosinase

In a comparative study on naphthol derivatives, it was found that both α-naphthol and β-naphthol inhibited tyrosinase effectively. The kinetic analysis revealed competitive inhibition mechanisms which could be extrapolated to predict similar behavior in 1-Naphthalenamine .

Case Study 2: Environmental Impact

Research has shown that exposure to elevated levels of naphthalene can lead to cytogenetic damage in humans, particularly affecting lymphocytes. This raises concerns about the environmental and health impacts of compounds like 1-Naphthalenamine when released into ecosystems .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of tyrosinase; similar compounds showed significant inhibition
ToxicityChronic aquatic toxicity reported; potential environmental hazards
CytotoxicityRelated compounds induce apoptosis in cancer cell linesNot specifically studied for this compound
Environmental ImpactAssociated with cytogenetic damage in humans due to exposure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-1,3-Dimethylbutyl-N'-phenyl-p-phenylenediamine (CAS: 793-24-8)
  • Structure : A p-phenylenediamine derivative with a branched alkyl substituent (1,3-dimethylbutyl).
  • Key Differences : The absence of a naphthalene ring and the presence of two amine groups distinguish it from the target compound. This structure enhances its efficacy as an antiozonant in rubber .
Benzenamine, 4-(1,1,3,3-Tetramethylbutyl)-N-[4-(1,1,3,3-Tetramethylbutyl)phenyl]- (DUSANTOX ODPA)
  • Structure : A diphenylamine derivative with tert-octyl groups on both phenyl rings.
  • Key Differences : Unlike the target compound, DUSANTOX ODPA lacks a naphthalene moiety, reducing its steric hindrance and altering its antioxidant mechanism in rubber applications .
N-(1,1,3,3-Tetramethylbutyl)-2-Propenamide (CAS: 4223-03-4)
  • Structure : An acrylamide derivative with the same tert-octyl substituent.
  • Key Differences : The presence of an acrylamide group instead of an aromatic amine limits its use to polymerization processes rather than antioxidant applications .

Physical and Chemical Properties

Property 1-Naphthalenamine, N-[(1,1,3,3-Tetramethylbutyl)phenyl]- DUSANTOX ODPA N-1,3-Dimethylbutyl-N'-phenyl-p-phenylenediamine
Molecular Formula C₂₈H₃₅N (monomer) C₂₈H₄₃N C₁₈H₂₄N₂
Density (g/cm³) 0.98 (20°C) Not reported Not reported
Boiling Point (°C) 280 (polymer) Not reported Not reported
Vapor Pressure (Pa) 0.19 (20°C) Not reported Not reported

Key Observations :

  • The tert-octyl group in the target compound increases hydrophobicity compared to simpler amines, improving compatibility with non-polar matrices like rubber .
  • Data gaps for analogues highlight the need for standardized testing protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Naphthalenamine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common route involves palladium-catalyzed cross-coupling reactions. For example, sodium tert-butoxide and Pd(dppf)Cl₂ in anhydrous toluene at 80°C for 10 hours yield N-aryl derivatives via Buchwald-Hartwig amination . Optimization includes varying ligands (e.g., biphenylphosphines) and solvents (DMF vs. toluene) to improve yields. Monitoring reaction progress via TLC or HPLC is critical .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR (CDCl₃) to confirm aromatic proton environments and amine functionality. For example, methyl groups in the tetramethylbutyl chain appear as singlets near δ 1.2–1.4 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., predicted exact mass: 287.22507 g/mol) .
  • Computational : Density Functional Theory (DFT) predicts physicochemical properties (e.g., pKa ≈ 15.72) .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., boiling point)?

  • Methodological Answer : Cross-validate experimental data with computational predictions (e.g., PubChem’s computed boiling point: 444°C vs. lab-measured values). Use differential scanning calorimetry (DSC) for melting points and gas chromatography for purity analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for naphthalenamine derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test compound efficacy across multiple concentrations (e.g., 1–100 µM) in cytotoxicity assays.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain divergent results.
  • Species-Specific Effects : Compare toxicity in human cell lines (e.g., HepG2) vs. rodent models, as metabolic pathways differ significantly .

Q. How can palladium-catalyzed C–H activation be applied to functionalize the naphthalenamine core?

  • Methodological Answer :

  • Ligand Screening : Test phosphine ligands (e.g., Xantphos) to enhance regioselectivity in aryl amination.
  • Substrate Scope : Explore electron-deficient aryl halides for coupling with the amine group.
  • Mechanistic Studies : Use kinetic isotope effects (KIE) to determine if C–H cleavage is rate-limiting .

Q. What computational tools are effective for predicting environmental persistence and toxicity?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score) and ECOSAR for aquatic toxicity.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic stability .

Safety and Regulatory Considerations

Q. What are the critical toxicological endpoints for this compound in preclinical studies?

  • Methodological Answer : Prioritize assays for:

  • Hepatic/Renal Toxicity : Measure ALT/AST and creatinine levels in rodent models.
  • Genotoxicity : Conduct Ames tests and micronucleus assays.
  • Environmental Impact : Assess bioaccumulation potential using logP (predicted: 0.984 g/cm³) .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodological Answer :

  • Detailed Logging : Record exact reagent grades (e.g., anhydrous vs. hydrated salts) and degassing steps.
  • Open Data : Share raw NMR/MS files in repositories like Zenodo.
  • Automation : Use flow chemistry systems to standardize reaction parameters (e.g., temperature, stirring rate) .

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